molecular formula C23H20ClN5OS B380105 2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}-N'-[(E)-1-(4-PYRIDINYL)ETHYLIDENE]ACETOHYDRAZIDE

2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}-N'-[(E)-1-(4-PYRIDINYL)ETHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B380105
M. Wt: 450g/mol
InChI Key: WGDCVQRAZXUWPG-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[1-(4-pyridinyl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole core linked to a pyridine ring through a sulfanyl bridge and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[1-(4-pyridinyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions to form 1-(4-chlorobenzyl)-1H-benzimidazole.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group, forming 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}.

    Formation of Acetohydrazide Moiety: The final step involves the condensation of the sulfanyl-benzimidazole derivative with 4-pyridinecarboxaldehyde and hydrazine hydrate to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[1-(4-pyridinyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[1-(4-pyridinyl)ethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry

Properties

Molecular Formula

C23H20ClN5OS

Molecular Weight

450g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide

InChI

InChI=1S/C23H20ClN5OS/c1-16(18-10-12-25-13-11-18)27-28-22(30)15-31-23-26-20-4-2-3-5-21(20)29(23)14-17-6-8-19(24)9-7-17/h2-13H,14-15H2,1H3,(H,28,30)/b27-16+

InChI Key

WGDCVQRAZXUWPG-JVWAILMASA-N

SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC=NC=C4

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC=NC=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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